molecular formula C12H13BrO B030222 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 166978-46-7

7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B030222
Key on ui cas rn: 166978-46-7
M. Wt: 253.13 g/mol
InChI Key: QZSBQGIPLDEDIX-UHFFFAOYSA-N
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Patent
US05723620

Procedure details

Employing the same general procedure as for the preparation of 6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound K), 7 g (27.6 mmol) of 7-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound G) was converted into the title compound using 39 ml (36.6 mmol) of trimethylsilyl acetylene, 0.97 g (1.3 mmol) of bis(triphenylphosphine)palladium(II) chloride, 0.26 g (1.3 mmol) of cuprous iodide and 0.6 g (4.3 mmol) of K2CO3.
Name
6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][C:6]2([CH3:15])[CH3:14])#C.Br[C:17]1C=C2C(C(C)(C)CCC2=O)=C[CH:18]=1>>[C:17]([C:12]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:14])([CH3:15])[CH2:7][CH2:8][C:9]2=[O:13])=[CH:4][CH:3]=1)#[CH:18]

Inputs

Step One
Name
6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C=1C=C2C(CCC(C2=CC1)=O)(C)C
Name
Compound K
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C=1C=C2C(CCC(C2=CC1)=O)(C)C
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C2C(CCC(C2=C1)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C(CCC(C2=C1)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C2C(CCC(C2=C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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